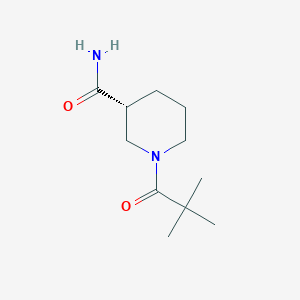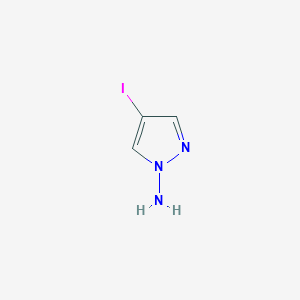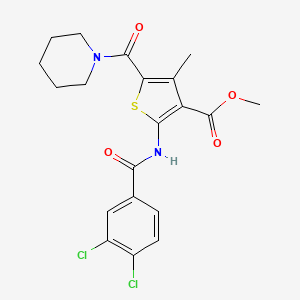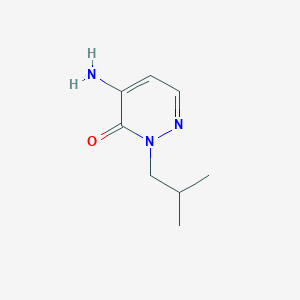
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(1-isopropil-1H-pirazol-4-il)etanona es un compuesto químico que pertenece a la clase de derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por la presencia de un grupo amino y un grupo isopropil unido al anillo de pirazol, lo que lo convierte en una molécula única y versátil en diversos campos de investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-1-(1-isopropil-1H-pirazol-4-il)etanona generalmente implica la reacción de 1-isopropil-1H-pirazol-4-carbaldehído con una amina adecuada en condiciones controladas. Un método común incluye el uso de aminación reductora, donde el grupo aldehído se convierte en una amina en presencia de un agente reductor como el cianoborohidruro de sodio. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol a temperatura ambiente.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Amino-1-(1-isopropil-1H-pirazol-4-il)etanona puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. Los catalizadores y las condiciones de reacción optimizadas a menudo se emplean para mejorar la eficiencia y la selectividad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-1-(1-isopropil-1H-pirazol-4-il)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
2-Amino-1-(1-isopropil-1H-pirazol-4-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: El compuesto se utiliza en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(1-isopropil-1H-pirazol-4-il)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo amino puede formar enlaces de hidrógeno con sitios activos, mientras que el anillo de pirazol puede participar en interacciones π-π. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1-(1H-pirazol-4-il)etanona: Carece de los grupos amino e isopropil, lo que lo hace menos versátil.
4-Amino-1-(1-isopropil-1H-pirazol-3-il)etanona: Estructura similar pero diferente patrón de sustitución en el anillo de pirazol.
2-Amino-1-(1-metil-1H-pirazol-4-il)etanona: Contiene un grupo metil en lugar de un grupo isopropil.
Singularidad
2-Amino-1-(1-isopropil-1H-pirazol-4-il)etanona es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H13N3O/c1-6(2)11-5-7(4-10-11)8(12)3-9/h4-6H,3,9H2,1-2H3 |
Clave InChI |
PZSILRCMKOHUSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)


![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)



![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)

![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)


